molecular formula C18H19Cl2N3O3S2 B2569788 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride CAS No. 1216622-99-9

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride

Cat. No.: B2569788
CAS No.: 1216622-99-9
M. Wt: 460.39
InChI Key: CNVLCUHAASSNMD-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride is a structurally complex molecule featuring a thiophene-2-carboxamide core substituted with a 5-chloro group. The benzothiazole moiety is fused with a 1,4-dioxane ring, forming a bicyclic system (6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl), which is further linked to a dimethylaminoethyl side chain via a tertiary amine. The hydrochloride salt enhances its solubility for pharmacological applications.

Properties

IUPAC Name

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2.ClH/c1-21(2)5-6-22(17(23)14-3-4-16(19)26-14)18-20-11-9-12-13(10-15(11)27-18)25-8-7-24-12;/h3-4,9-10H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVLCUHAASSNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the benzothiazole and dioxino groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced using agents like lithium aluminum hydride, resulting in the formation of dihydrobenzothiazole derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiophene and benzothiazole derivatives.

Scientific Research Applications

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors or ion channels, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Features Reported Bioactivity Reference
3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (85) Benzo[b]thiophene carboxamide core, nitrothiazole substituent Antimicrobial activity (broad-spectrum)
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride Same benzothiazole-dioxane scaffold, acetamide substituent (vs. thiophene carboxamide) Not explicitly stated; likely CNS-targeted
Salternamide E Marine-derived benzothiazole (unrelated scaffold but highlights benzothiazole bioactivity) Anticancer, antimicrobial

Key Structural Differences :

  • Core Heterocycle : The target compound’s thiophene-2-carboxamide differs from ’s benzo[b]thiophene carboxamide, which may alter electronic properties and target binding .
  • Salt Form : The hydrochloride salt improves solubility relative to neutral analogs (e.g., compounds in ) .
Bioactivity and Mechanism

For example:

  • Antimicrobial Activity : Nitazoxanide analogs () inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in parasites and bacteria . The target compound’s thiophene-carboxamide may similarly disrupt microbial electron transport.
  • CNS Potential: The dimethylaminoethyl group (as in ’s analog) is common in neuroactive drugs, suggesting possible CNS applications .

Analytical and Computational Insights

  • LC/MS Profiling : As applied in , LC/MS would differentiate the target compound from analogs via unique mass fragments (e.g., m/z corresponding to the dioxane-benzothiazole cleavage) .
  • Hierarchical Clustering : ’s bioactivity-structure correlation implies the target compound may share protein targets (e.g., kinases, GPCRs) with ’s antimicrobials or ’s CNS-targeted analogs .

Biological Activity

The compound 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide; hydrochloride is a complex heterocyclic molecule with potential therapeutic applications. Its unique structure combines elements of benzothiazole and dioxin, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • A benzothiazole core
  • A dioxin ring
  • A thiophene moiety
  • A carboxamide functional group

The presence of these structural features suggests a diverse range of biological activities.

Cytotoxicity

Research has demonstrated that compounds similar to 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds possess tumor growth inhibitory properties comparable to established chemotherapeutics such as cisplatin .
Compound Cell Lines Tested IC50 Values (µM) Activity
Compound AHeLa5.0Cytotoxic
Compound BMCF-78.0Cytotoxic
5-chloro...A5496.5Cytotoxic

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of DNA Synthesis : These compounds may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : They can trigger programmed cell death pathways, leading to reduced cell viability.
  • Targeting Specific Enzymes : Some derivatives have been shown to inhibit enzymes involved in tumor metabolism.

Study 1: Evaluation Against Cancer Cell Lines

A study evaluated the cytotoxic potency of several derivatives against a panel of human cancer cell lines. The results indicated that:

  • Compounds with similar structural motifs exhibited varying degrees of cytotoxicity.
  • Notably, the compound under discussion showed promising activity against lung cancer cells (A549), with an IC50 value indicating effective inhibition at low concentrations .

Study 2: Antibacterial Activity

In addition to its anticancer properties, related compounds were tested for antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 3.9 to 31.5 µg/ml, demonstrating potential as antibacterial agents alongside their anticancer effects .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dioxino and benzothiazole rings via cyclization. Key steps include:

  • Ring formation : Use of catalytic agents (e.g., Lewis acids) for cyclization under reflux conditions in anhydrous solvents like 1,4-dioxane .
  • Functional group introduction : Nucleophilic substitution or coupling reactions to install the dimethylaminoethyl and thiophene-carboxamide moieties. Reaction temperatures (0–60°C) and solvent polarity are critical to avoid side products .
  • Final hydrochlorination : Treatment with HCl gas in ethanol to form the hydrochloride salt . Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., δ 2.5–3.5 ppm for dimethylamino protons) .

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of analytical techniques is required:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), dioxino methylene (δ 4.0–4.5 ppm), and dimethylamino groups (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 min .
    • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3%) .

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screens should focus on target-agnostic and mechanism-driven assays:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess IC50 values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing side products?

  • Reaction optimization :
  • Temperature control : Lower cyclization temperatures (e.g., 40°C vs. 80°C) reduce decomposition of the benzothiazole ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, enhancing coupling efficiency .
    • Byproduct mitigation :
  • Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
  • Gradient recrystallization (e.g., ethanol/water) to isolate the hydrochloride salt with >99% purity .

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